MitoTam iodide, hydriodide
CAS No.:
Cat. No.: VC16496901
Molecular Formula: C52H60I2NOP
Molecular Weight: 999.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C52H60I2NOP |
|---|---|
| Molecular Weight | 999.8 g/mol |
| IUPAC Name | [(Z)-12-[4-[2-(dimethylamino)ethoxy]phenyl]-11,12-diphenyldodec-11-enyl]-triphenylphosphanium;iodide;hydroiodide |
| Standard InChI | InChI=1S/C52H59NOP.2HI/c1-53(2)41-42-54-47-39-37-46(38-40-47)52(45-28-16-10-17-29-45)51(44-26-14-9-15-27-44)36-24-7-5-3-4-6-8-25-43-55(48-30-18-11-19-31-48,49-32-20-12-21-33-49)50-34-22-13-23-35-50;;/h9-23,26-35,37-40H,3-8,24-25,36,41-43H2,1-2H3;2*1H/q+1;;/p-1/b52-51-;; |
| Standard InChI Key | LVHTWQRJWNCPET-DRFCFMONSA-M |
| Isomeric SMILES | CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=CC=C5)/C6=CC=CC=C6.I.[I-] |
| Canonical SMILES | CN(C)CCOC1=CC=C(C=C1)C(=C(CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.I.[I-] |
Introduction
Mechanism of Action: Mitochondrial Targeting and Respiratory Disruption
Inhibition of Respiratory Complex I (CI)
MitoTam preferentially localizes to the mitochondrial matrix-inner membrane interface, where it suppresses NADH:ubiquinone oxidoreductase (Complex I) activity. This inhibition reduces oxygen consumption rates by 58–72% in MCF7 breast cancer cells within 2 hours, as measured by Seahorse extracellular flux analysis . The disruption of CI-dependent respiration starves cells of ATP, forcing a metabolic shift to glycolysis that cannot compensate for energy deficits in rapidly proliferating malignancies.
Dissolution of Respiratory Supercomplexes
Respiratory supercomplexes (SCs) – organized assemblies of ETC complexes – enhance electron transfer efficiency by reducing reactive oxygen species (ROS) leakage. MitoTam destabilizes SC formation in a dose-dependent manner:
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1 μM: 40% reduction in SC I+III2+IVn assembly
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2.5 μM: 78% SC dissolution
This structural disintegration amplifies ROS production to cytotoxic levels (3.8-fold increase vs. controls), triggering mitochondrial permeability transition pore opening .
Membrane Depolarization and Apoptotic Signaling
Within 15 minutes of exposure, MitoTam reduces mitochondrial membrane potential (ΔΨm) by 65–89% across breast cancer cell lines (BT474, MDA-MB-231). The collapse of ΔΨm initiates caspase-9 activation through cytochrome c release, culminating in PARP cleavage and DNA fragmentation .
Preclinical Anticancer Efficacy
In Vitro Cytotoxicity Profiles
MitoTam demonstrates nanomolar to low-micromolar potency against hormone receptor-positive and triple-negative breast cancers:
| Cell Line | IC50 (μM) | Apoptosis Induction (1 μM, 72h) |
|---|---|---|
| MCF7 (ER+/Her2low) | 0.65 | 89% Annexin V+ |
| MDA-MB-231 (TNBC) | 3.2 | 78% Annexin V+ |
| SK-BR-3 (Her2+) | 1.8 | 94% Annexin V+ |
| H9c2 (Non-malignant) | >50 | <5% Annexin V+ |
Notably, MitoTam retains activity against tamoxifen-resistant models: MCF7 Her2high cells exhibit 3.2-fold greater apoptotic response compared to parental lines (p<0.001) .
In Vivo Tumor Suppression
Weekly intraperitoneal administration (0.54 μmol/mouse) in syngeneic breast cancer models yielded:
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80% reduction in primary tumor volume vs. controls (p<0.001)
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67% decrease in pulmonary metastases (H&E staining)
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No significant weight loss or hepatotoxicity (ALT/AST levels)
Clinical Translation: Phase I/Ib Trial Insights
The MitoTam-01 trial (EudraCT 2017-004441-25) evaluated 75 patients with metastatic solid tumors, establishing key pharmacokinetic and safety parameters :
Dosing and Toxicity
| Parameter | Phase I (n=37) | Phase Ib (n=38) |
|---|---|---|
| MTD | 5.0 mg/kg weekly | 3.0 mg/kg weekly |
| Grade ≥3 AEs | 49% (18/37) | 34% (13/38) |
| Thrombocytopenia | 19% (7/37) | 11% (4/38) |
| Neutropenia | 30% (11/37) | 18% (7/38) |
Prophylactic anticoagulation (enoxaparin 40 mg/day) reduced thromboembolic events from 21% to 9%.
Antitumor Activity
Renal cell carcinoma (RCC) patients exhibited exceptional responses:
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Disease Control Rate: 83% (5/6 patients)
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Partial Response: 1 patient (-54% tumor burden)
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Median PFS: 8.2 months (95% CI: 5.1–11.3)
Mechanistic studies correlated response with tumor mitochondrial content (r=0.78, p=0.002) .
Repurposing for Infectious Diseases
Beyond oncology, MitoTam shows broad-spectrum antimicrobial activity:
Antiparasitic Effects
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Trypanosoma brucei (sleeping sickness):
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EC50: 0.12 μM (bloodstream form)
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3.2-log reduction in parasitemia (mouse model)
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Leishmania mexicana:
Antifungal Activity
MitoTam inhibits Candida albicans biofilms at 0.8 μM (80% viability loss), outperforming fluconazole (EC50: 12.4 μM) .
Future Directions and Combination Strategies
Ongoing research explores:
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Immunotherapy Synergy: PD-1 inhibitor coadministration enhances CD8+ T-cell infiltration in RCC models (3.4-fold increase vs. monotherapy) .
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Senolytic Applications: MitoTam clears p16INK4a-positive senescent cells in pulmonary fibrosis models (62% reduction) .
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Drug Delivery Optimization: Nanoparticle encapsulation improves tumor accumulation 4.7-fold in xenograft studies .
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